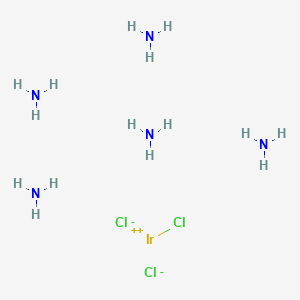
Chloropentaammineiridium(III) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropentaammineiridium(III) chloride is a coordination compound with the formula [IrCl(NH₃)₅]Cl₂. It is a yellow to tan powder or crystalline solid that is soluble in water.
Preparation Methods
Chloropentaammineiridium(III) chloride can be synthesized through several methods. One common synthetic route involves the reaction of iridium(III) chloride with ammonia in the presence of hydrochloric acid. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
IrCl3+5NH3+HCl→[IrCl(NH3)5]Cl2
Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Chloropentaammineiridium(III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to lower oxidation state iridium complexes.
Substitution: The chloride ligand can be substituted with other ligands such as water, ammonia, or other anions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloropentaammineiridium(III) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iridium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of chloropentaammineiridium(III) chloride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to DNA and proteins, potentially disrupting their normal functions. This interaction can lead to various biological effects, including cytotoxicity in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Chloropentaammineiridium(III) chloride can be compared with other similar compounds, such as:
Pentaamminechloroiridium(III) chloride: Similar in structure but with different ligand arrangements.
Ammonium hexachloroiridate(III): Contains iridium in a different oxidation state and coordination environment.
Tetraamminepalladium(II) chloride: A palladium analog with similar coordination chemistry but different metal center.
The uniqueness of this compound lies in its specific coordination environment and the properties imparted by the iridium center .
Properties
Molecular Formula |
Cl3H15IrN5 |
|---|---|
Molecular Weight |
383.73 g/mol |
IUPAC Name |
azane;chloroiridium(2+);dichloride |
InChI |
InChI=1S/3ClH.Ir.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |
InChI Key |
DYGMZANLQHDDSH-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.[Cl-].[Cl-].Cl[Ir+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















